2,6-Difluoro-1H-benzo[d]imidazole
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Overview
Description
2,6-Difluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with two fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .
Scientific Research Applications
2,6-Difluoro-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1H-benzo[d]imidazole
- 2,5-Difluoro-1H-benzo[d]imidazole
- 2,6-Dichloro-1H-benzo[d]imidazole
Uniqueness
2,6-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms at the 2 and 6 positions can enhance the compound’s stability and binding interactions with biological targets .
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,6-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) |
InChI Key |
NDDNWXUDNSJFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)F |
Origin of Product |
United States |
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